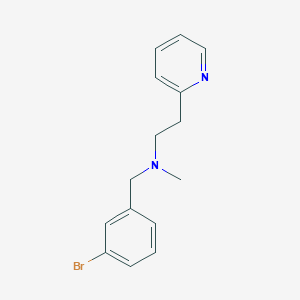![molecular formula C19H21F2N3O B248907 N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248907.png)
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a synthetic compound characterized by the presence of fluorine atoms on both phenyl rings and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a reaction between ethylenediamine and a suitable dihaloalkane.
Introduction of Fluorine Atoms: Fluorination of the phenyl rings is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling Reaction: The fluorinated phenyl rings are coupled with the piperazine intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反应分析
Types of Reactions
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl rings using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its effects on neurotransmitter receptors and its potential use in treating neurological disorders.
Industrial Chemistry:
作用机制
The mechanism of action of N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to modulation of receptor activity and subsequent physiological effects.
相似化合物的比较
Similar Compounds
- 2-Fluoro-N-(4-phenoxy-phenyl)-benzamide
- 2-Fluoro-N-(2-fluoro-phenyl)-benzamide
- 4-Chloro-2-fluorobenzenemethanol
Uniqueness
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is unique due to the presence of both fluorinated phenyl rings and the piperazine ring, which confer distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various research and industrial applications.
属性
分子式 |
C19H21F2N3O |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C19H21F2N3O/c20-15-5-7-16(8-6-15)22-19(25)9-10-23-11-13-24(14-12-23)18-4-2-1-3-17(18)21/h1-8H,9-14H2,(H,22,25) |
InChI 键 |
PTEXXNGSYDXXIJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3F |
规范 SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3F |
溶解度 |
10.4 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N~1~-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE](/img/structure/B248841.png)
![METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE](/img/structure/B248844.png)



![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)

![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)
